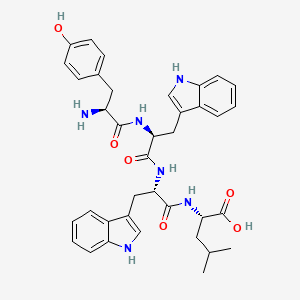
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, tryptophan, and leucine. This compound has a molecular formula of C37H42N6O6 and a molecular weight of approximately 666.77 g/mol . It is known for its complex structure, which includes aromatic rings and multiple amide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or hydrazine under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with altered functional groups.
科学的研究の応用
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic residues (tyrosine and tryptophan) play a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate signaling pathways by either activating or inhibiting its target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- Cyclo(L-tryptophyl-L-phenylalanine)
- Carbobenzoxy-L-tryptophyl-L-leucinamide
Uniqueness
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its distinct chemical and biological properties. The combination of aromatic and aliphatic amino acids in its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
539795-13-6 |
|---|---|
分子式 |
C37H42N6O6 |
分子量 |
666.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H42N6O6/c1-21(2)15-33(37(48)49)43-36(47)32(18-24-20-40-30-10-6-4-8-27(24)30)42-35(46)31(17-23-19-39-29-9-5-3-7-26(23)29)41-34(45)28(38)16-22-11-13-25(44)14-12-22/h3-14,19-21,28,31-33,39-40,44H,15-18,38H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)(H,48,49)/t28-,31-,32-,33-/m0/s1 |
InChIキー |
BTUDBGUOYJNHQO-XGKFQTDJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
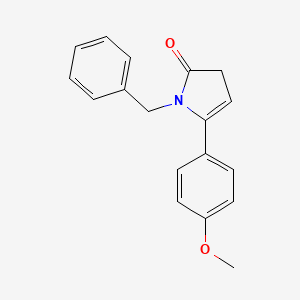
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
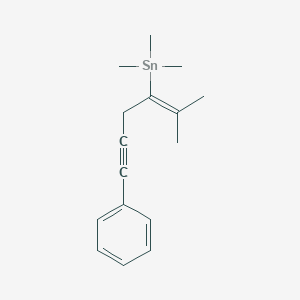
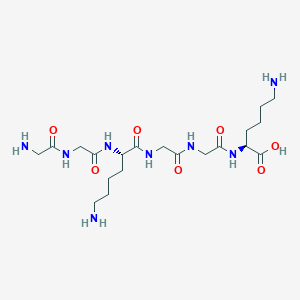
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
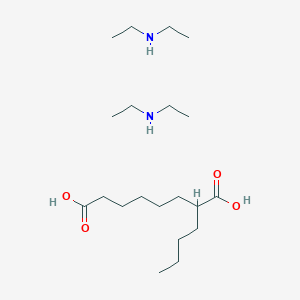
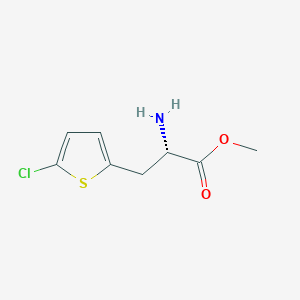
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

